molecular formula C23H30N2O3 B5625914 4-(4-{[(3R*,4S*)-3-amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]carbonyl}phenyl)-2-methylbutan-2-ol

4-(4-{[(3R*,4S*)-3-amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]carbonyl}phenyl)-2-methylbutan-2-ol

Cat. No. B5625914
M. Wt: 382.5 g/mol
InChI Key: WVOCIEOBISQBHA-RTWAWAEBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound belongs to a class of organic molecules known for their intricate structure and potential biological activity. Its synthesis and analysis contribute to the broader understanding of similar molecular frameworks within chemical and pharmaceutical research.

Synthesis Analysis

The synthesis of compounds similar to "4-(4-{[(3R*,4S*)-3-amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]carbonyl}phenyl)-2-methylbutan-2-ol" typically involves multi-step organic reactions, including condensation, cyclization, and functional group transformations. These procedures aim to precisely assemble the molecule's complex structure, often utilizing chiral starting materials to achieve the desired stereochemistry (Sedlák et al., 2003).

Molecular Structure Analysis

X-ray crystallography and NMR spectroscopy are pivotal in determining the molecular structure of such compounds. These techniques provide detailed insights into the molecule's geometry, including bond lengths, angles, and the spatial arrangement of its functional groups, facilitating a comprehensive understanding of its three-dimensional structure (George et al., 1998).

Chemical Reactions and Properties

Compounds of this nature typically undergo a range of chemical reactions, including nucleophilic substitutions and electrophilic additions, reflecting the reactivity of their functional groups. These reactions are not only crucial for the synthesis of the molecule but also for its further functionalization and the exploration of its chemical properties (Makino et al., 1985).

Physical Properties Analysis

The physical properties, such as melting point, boiling point, solubility, and optical activity, are determined based on the compound's molecular structure. These properties are essential for understanding the compound's behavior in different environments and for its formulation in potential applications (Jarho et al., 2007).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity towards various reagents, and stability under different conditions, are closely tied to the molecule's functional groups and overall structure. These properties are crucial for predicting the compound's interactions and reactivity in chemical and biological systems (Galenko et al., 2015).

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. For example, if it were a drug, it might interact with a specific protein in the body to exert its effects. The pyrrolidine ring, being a common feature in many bioactive compounds, might play a key role in this interaction .

properties

IUPAC Name

[(3R,4S)-3-amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]-[4-(3-hydroxy-3-methylbutyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O3/c1-23(2,27)13-12-16-4-6-18(7-5-16)22(26)25-14-20(21(24)15-25)17-8-10-19(28-3)11-9-17/h4-11,20-21,27H,12-15,24H2,1-3H3/t20-,21+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVOCIEOBISQBHA-RTWAWAEBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC1=CC=C(C=C1)C(=O)N2CC(C(C2)N)C3=CC=C(C=C3)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(CCC1=CC=C(C=C1)C(=O)N2C[C@@H]([C@H](C2)N)C3=CC=C(C=C3)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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